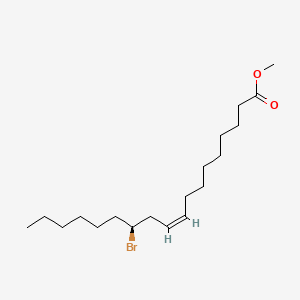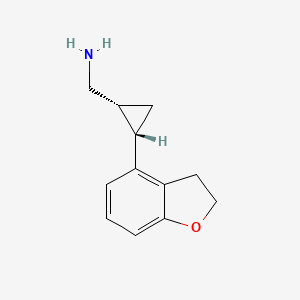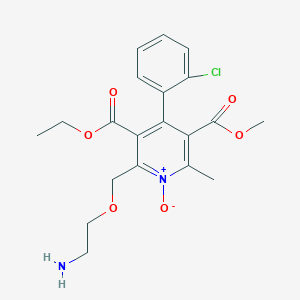
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester: is a brominated fatty acid ester. This compound is characterized by the presence of a bromine atom at the 12th carbon of the octadecenoic acid chain, with a double bond in the 9th position in the Z configuration and a methyl ester group at the terminal end. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester typically involves the bromination of unsaturated fatty acid esters. One common method is the addition of bromine to the double bond of methyl 9-octadecenoate (methyl oleate) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the efficiency of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydroxyl Derivatives: Formed from nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Including carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester serves as a precursor for the synthesis of complex molecules. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical research.
Medicine: Research into the medicinal applications of this ester focuses on its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, offering new avenues for treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism by which (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-octadecenoate (Methyl Oleate): Lacks the bromine atom, making it less reactive in certain chemical reactions.
Methyl 12-hydroxy-9-octadecenoate: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Methyl 12-chloro-9-octadecenoate: Similar structure with a chlorine atom, offering different chemical properties and reactivity.
Uniqueness: The presence of the bromine atom at the 12th position in (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester imparts unique reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H35BrO2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
methyl (Z,12S)-12-bromooctadec-9-enoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m0/s1 |
InChI-Schlüssel |
SZFRLNSLCQQPTH-GFBZKKKVSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C/C=C\CCCCCCCC(=O)OC)Br |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)





![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)

